molecular formula C16H17ClN2O2 B1390921 N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide CAS No. 1020723-39-0

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

Cat. No.: B1390921
CAS No.: 1020723-39-0
M. Wt: 304.77 g/mol
InChI Key: VXVFRQHXAALKOU-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group at the 5-position of a 2-methylphenyl ring and a 4-chlorophenoxy substituent. Its molecular formula is C16_{16}H17_{17}ClN2_{2}O, with a molecular weight of approximately 300.77 g/mol. The presence of the amino and phenoxy groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function.
  • Hydrophobic Interactions : The phenoxy group engages in hydrophobic interactions, which can modulate the activity of enzymes or receptors.
  • Receptor Binding : Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially explaining its analgesic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimycobacterial Activity : In vitro studies have shown that related compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential for this compound in treating tuberculosis .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC50_{50} values as low as 3.79 µM against MCF7 cells, indicating promising anticancer properties .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities, making them candidates for further investigation in inflammatory disease models .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC_{50 / MIC (µg/mL)Reference
AntimycobacterialM. tuberculosis3.91
AnticancerMCF73.79
CytotoxicityHepG2>20
Anti-inflammatoryVariousNot specified

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-3-6-13(18)9-15(10)19-16(20)11(2)21-14-7-4-12(17)5-8-14/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVFRQHXAALKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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